

An In-depth Technical Guide to 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-fluoropyridine

Cat. No.: B2801033

[Get Quote](#)

Introduction

2-Amino-5-fluoropyridine, identified by the CAS number 21717-96-4, is a fluorinated pyridine derivative that serves as a pivotal intermediate in various chemical syntheses.^[1] Its unique molecular structure, featuring both an amino group and a fluorine atom on the pyridine ring, imparts valuable chemical properties that make it a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} The presence of the fluorine atom, in particular, can enhance the pharmacokinetic properties of resulting drug candidates, such as metabolic stability and receptor binding affinity.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

2-Amino-5-fluoropyridine is a solid at room temperature, typically appearing as a pale cream to brown crystalline powder.^[4] Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	21717-96-4	[1] [5] [6]
Molecular Formula	C ₅ H ₅ FN ₂	[1] [5] [6]
Molecular Weight	112.11 g/mol	[1] [5] [6]
Alternate Names	5-Fluoro-2-pyridineamine, 5-Fluoropyridin-2-amine	[5] [6]
Melting Point	93-97 °C	[7]
Appearance	Pale cream to brown or yellow crystals/powder	[4]
Assay	≥96.0%	[4]

Safety and Handling

2-Amino-5-fluoropyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant to the skin, eyes, and respiratory system.[\[8\]](#)[\[9\]](#)

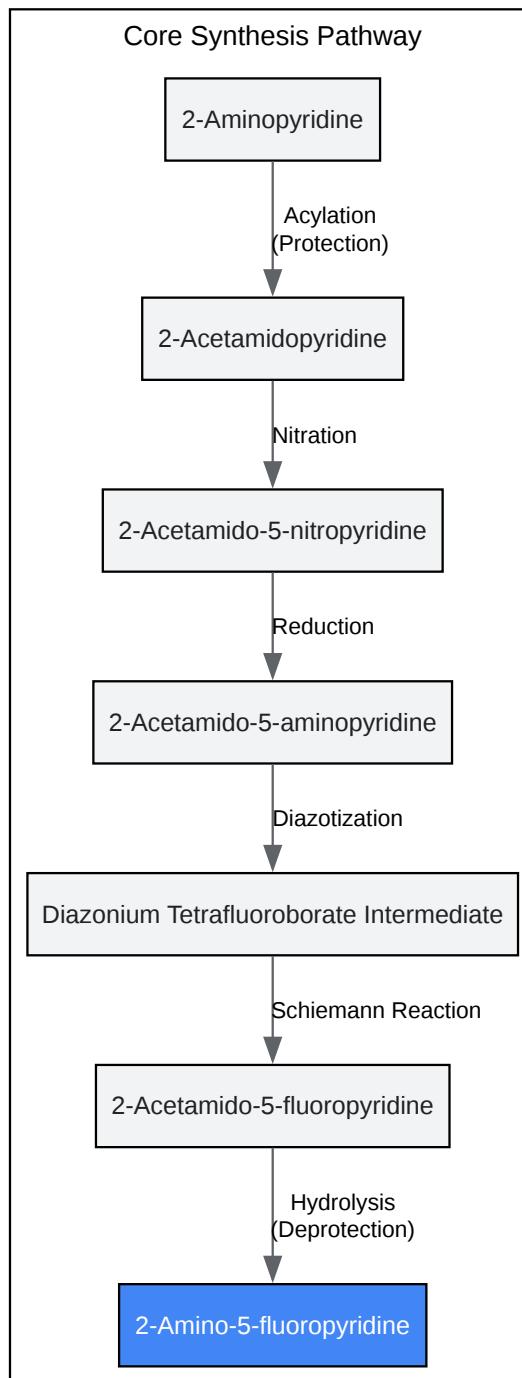
Hazard Statement	Description
H315	Causes skin irritation. [8] [9]
H319	Causes serious eye irritation. [8] [9]
H335	May cause respiratory irritation. [8]
Acute Toxicity 4	Harmful if swallowed, in contact with skin, or if inhaled. [9] [10]

Recommended Precautionary Measures:

Precautionary Code	Description
P261	Avoid breathing dust, fume, gas, mist, vapors, or spray. [8] [11]
P280	Wear protective gloves, protective clothing, eye protection, and face protection. [9] [11]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [11]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] [9] [11]

Storage: Store in a cool, dry, and well-ventilated place.[\[8\]](#)[\[10\]](#) Keep the container tightly closed.

Synthesis and Experimental Protocols

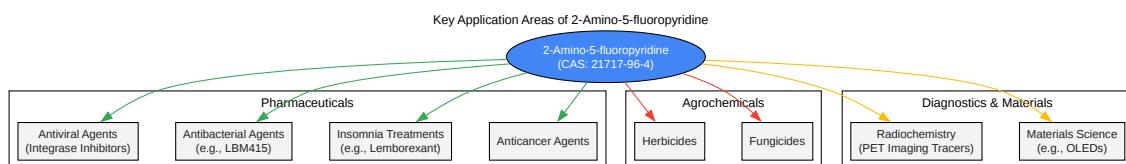

The most common synthetic route to **2-Amino-5-fluoropyridine** starts from 2-aminopyridine and involves a multi-step process.[\[12\]](#)[\[13\]](#)[\[14\]](#) This method is favored as it avoids the need for intermediates like 2-chloro-5-aminopyridine and generally results in a higher yield and purity.[\[1\]](#)

Generalized Experimental Protocol for Synthesis from 2-Aminopyridine:

- Acylation: 2-aminopyridine is reacted with acetic anhydride to protect the amino group. Optimal conditions reported include a reaction temperature of 45°C for 2.5 hours, yielding 2-acetamidopyridine.[\[13\]](#)
- Nitration: The resulting 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at around 60°C for 2 hours to produce 2-acetamido-5-nitropyridine.[\[13\]](#)
- Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group. A common method involves using hydrazine hydrate with a Palladium on carbon (Pd/C) catalyst in ethanol at 80°C for 3.5 hours.[\[13\]](#) This step yields 2-acetamido-5-aminopyridine.

- **Diazotization:** The newly formed amino group is converted into a diazonium salt. This is typically achieved by reacting 2-acetamido-5-aminopyridine with sodium nitrite and fluoroboric acid at a controlled temperature of 25°C for 1.5 hours.[13]
- **Schiemann Reaction:** The diazonium tetrafluoroborate salt is then thermally decomposed to introduce the fluorine atom onto the pyridine ring. This reaction is often carried out in a solvent like toluene at 110°C, yielding 2-acetamido-5-fluoropyridine.[13]
- **Hydrolysis:** The final step involves the removal of the acetyl protecting group. This is accomplished by hydrolysis, for example, using a 20% aqueous solution of sodium hydroxide (NaOH) at 80°C for 2 hours, to yield the final product, **2-Amino-5-fluoropyridine**.[13]

General Synthesis Workflow for 2-Amino-5-fluoropyridine


[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **2-Amino-5-fluoropyridine**.

Applications in Research and Development

2-Amino-5-fluoropyridine is a valuable intermediate with broad applications across several scientific and industrial sectors.[\[1\]](#)

- Pharmaceuticals: It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[\[2\]](#) Notable examples include its use as an intermediate in the production of the peptide deformylase inhibitor LBM415, the insomnia medication Lemborexant, and various integrase-inhibiting antiviral agents.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[15\]](#) Its incorporation is also explored in the development of novel anticancer drugs.[\[1\]](#)
- Agrochemicals: In the agrochemical industry, it serves as a precursor for the synthesis of new herbicides and fungicides, contributing to crop protection and management.[\[1\]](#)
- Radiochemistry: The compound can be labeled with the radioactive isotope fluorine-18 for use as a tracer in Positron Emission Tomography (PET) imaging.[\[1\]](#) This application is significant for medical diagnostics, such as visualizing prostate-specific membrane antigen (PSMA) expression in tumors.[\[1\]](#)
- Materials Science: It is utilized as a raw material for creating functional polymers with special photoelectric properties, showing potential for use in Organic Light-Emitting Diodes (OLEDs) and solar cells.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Applications of **2-Amino-5-fluoropyridine**.

Conclusion

2-Amino-5-fluoropyridine is a chemical intermediate of significant industrial and academic interest. Its unique properties, stemming from the fluorinated pyridine structure, make it an essential component in the synthesis of a wide array of valuable compounds. For researchers and drug development professionals, a thorough understanding of its chemistry, handling requirements, and synthetic applications is crucial for leveraging its full potential in creating innovative solutions in medicine, agriculture, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2-Amino-5-fluoropyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - High Purity Pharmaceutical Intermediate [pipzine-chem.com]
- 4. 2-Amino-5-fluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]
- 7. 2-Amino-5-fluoropyridine | 21717-96-4 [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. fishersci.ch [fishersci.ch]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]

- 12. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 13. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2801033#2-amino-5-fluoropyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com